molecular formula C16H28N2O8S2 B3104826 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate CAS No. 1501856-47-8

7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate

Cat. No. B3104826
CAS RN: 1501856-47-8
M. Wt: 440.5
InChI Key: DWGQHMUWZNHLRA-UHFFFAOYSA-N
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Description

“7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate” is a chemical compound with the CAS Number: 1501856-47-8 . It has a molecular weight of 440.54 . The IUPAC name for this compound is 7-thia-2-azaspiro [3.5]nonane 7,7-dioxide hemioxalate .

Physical and Chemical Properties The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • New Spiro Systems : The synthesis of derivatives of a new spiro system, specifically 1-oxa-7-thia-4-azaspiro[4.5]decane-7,7-diones, has been achieved by reacting dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols, showcasing the versatility of spirocyclic compounds in chemical synthesis (Palchikov et al., 2018).
  • Spiroheterocyclic Systems : Research has led to the synthesis of novel azo-dyes and their application as spiro-ligands for antimicrobial studies, highlighting the potential of spiro compounds in developing new antimicrobial agents (Awad et al., 2007).
  • Multifunctional Modules for Drug Discovery : The creation of new classes of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes indicates their potential as novel, multifunctional, and structurally diverse modules for drug discovery (Li et al., 2013).

Biological Applications and Drug Discovery

  • Antimicrobial Activity : Spiroheterocyclic systems have been explored for their antimicrobial properties, demonstrating the broad applicability of spiro compounds in addressing microbial resistance challenges (Awad et al., 2007).
  • Anticancer and Antidiabetic Agents : The development of spirothiazolidines analogs has shown promising results in anticancer and antidiabetic activities, underscoring the therapeutic potential of spiro compounds in treating complex diseases (Flefel et al., 2019).

Methodological Innovations

  • Enantioselective Approaches : The synthesis of optically active spiro[thiopyranoindole-benzoisothiazole] heterocycles via an enantioselective formal thio[3 + 3] spiroannulation reaction has been achieved, showcasing the advancement in asymmetric synthesis techniques (Chen et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 (IF SWALLOWED), P302 (IF ON SKIN), P305 (IF IN EYES), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .

properties

IUPAC Name

7λ6-thia-2-azaspiro[3.5]nonane 7,7-dioxide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO2S.C2H2O4/c2*9-11(10)3-1-7(2-4-11)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGQHMUWZNHLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CNC2.C1CS(=O)(=O)CCC12CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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